2-Acetylphenyl 3-nitrobenzoate
Description
Contextualization within the Landscape of Aromatic Ester Chemistry
Aromatic esters are a significant class of organic compounds, defined by an ester functional group directly attached to an aromatic ring. numberanalytics.com This structural arrangement allows for a rich variety of chemical reactions, including hydrolysis, reduction, and electrophilic substitution on the aromatic ring. numberanalytics.com Aromatic esters are fundamental building blocks in organic synthesis, serving as key intermediates in the production of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com
The reactivity of aromatic esters is heavily influenced by the nature and position of substituents on the aromatic rings. In the case of 2-Acetylphenyl 3-nitrobenzoate, the acetyl and nitro groups are expected to play a crucial role in modulating its chemical behavior.
Significance of Nitrated Aromatic Esters in Organic Synthesis and Materials Science
The introduction of a nitro group onto an aromatic ring is a foundational transformation in organic synthesis. researchgate.net Nitroaromatic compounds are integral to the production of a wide array of materials, including pharmaceuticals and agrochemicals. researchgate.net The nitro group itself is a versatile functional group that can be converted into various other functionalities, such as amines, which are common in pharmacologically active molecules. organic-chemistry.orgmasterorganicchemistry.com
In the context of materials science, nitrated aromatic compounds are recognized for their energetic properties and are used in the formulation of explosives and propellants. researchgate.netnih.gov The presence of the nitro group can significantly influence the electronic and physical properties of a molecule, making nitrated aromatic esters an interesting class of compounds for the development of advanced materials. at.ua For instance, the position of the nitro group on the aromatic ring can cause significant differences in the molecular conformation, which in turn affects the crystal lattice energy and other physical properties. iucr.org
Research Gaps and Future Directions Pertaining to this compound
A comprehensive review of the scientific literature reveals a notable lack of specific research focused on this compound. While studies have been conducted on its isomers, such as 2-acetylphenyl 4-nitrobenzoate (B1230335) and 2-acetylphenyl 2-nitrobenzoate (B253500), the 3-nitro isomer remains largely unexplored. iucr.org This represents a significant research gap.
Future research should be directed towards the synthesis and characterization of this compound. Detailed studies of its chemical reactivity, physical properties, and potential applications are warranted. Investigating the impact of the meta-positioned nitro group on the compound's properties, in comparison to its ortho and para isomers, would provide valuable insights into structure-property relationships within this class of compounds. Such research could uncover novel applications in organic synthesis, materials science, or medicinal chemistry.
Data on Related 2'-(Nitrobenzoyloxy)acetophenone Isomers
To provide context for the potential properties of this compound, the following table presents data on its known isomers.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| 2-Acetylphenyl 4-nitrobenzoate | C₁₅H₁₁NO₅ | 285.25 | Nitro group at the para position |
| 2-Acetylphenyl 2-nitrobenzoate | C₁₅H₁₁NO₅ | 285.25 | Nitro group at the ortho position |
Data sourced from a study on the molecular and crystal structure of these isomers. iucr.org
Structure
3D Structure
Properties
CAS No. |
109899-88-9 |
|---|---|
Molecular Formula |
C15H11NO5 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
(2-acetylphenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C15H11NO5/c1-10(17)13-7-2-3-8-14(13)21-15(18)11-5-4-6-12(9-11)16(19)20/h2-9H,1H3 |
InChI Key |
ZFYHTTFVFJMUKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 Acetylphenyl 3 Nitrobenzoate
Classical Esterification Approaches
Traditional methods for synthesizing 2-acetylphenyl 3-nitrobenzoate primarily involve the formation of an ester linkage between a phenol (B47542) and a carboxylic acid or its derivatives. These well-established techniques are widely used due to their reliability and straightforward procedures.
Condensation Reactions Utilizing Carboxylic Acids and Phenols
The most direct method for synthesizing this compound is through the Fischer-Speier esterification of 2-hydroxyacetophenone (B1195853) with 3-nitrobenzoic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and often requires heating under reflux to drive the equilibrium towards the product side by removing the water formed during the reaction. evitachem.comtruman.edumasterorganicchemistry.com The reaction is an equilibrium process, and using an excess of one reactant or removing water can increase the yield of the ester. truman.edumasterorganicchemistry.com
The general reaction is as follows:
Key parameters influencing this reaction include the choice of acid catalyst, reaction temperature, and time. For instance, the esterification of 3-nitrobenzoic acid with methanol (B129727) is typically refluxed for one hour in the presence of sulfuric acid. truman.edu
Acyl Halide and Anhydride (B1165640) Mediated Synthesis
To circumvent the equilibrium limitations of direct esterification, more reactive derivatives of 3-nitrobenzoic acid, such as 3-nitrobenzoyl chloride (an acyl halide) or 3-nitrobenzoic anhydride, are often employed.
Acyl halides, being highly reactive, readily react with phenols like 2-hydroxyacetophenone to form esters. libretexts.orgsavemyexams.com This reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride (HCl) gas that is evolved. libretexts.org The high reactivity of acyl chlorides generally leads to higher yields and faster reaction times compared to using the parent carboxylic acid. savemyexams.com For example, 2-acetylphenyl 4-nitrobenzoate (B1230335) has been synthesized by treating 2-acetylphenol with 4-nitrobenzoyl chloride. psu.edu
Acid anhydrides can also be used for the synthesis of esters. While generally less reactive than acyl halides, they offer an advantage in that the byproduct is a carboxylic acid, which can be easier to handle than HCl. libretexts.org
Catalytic Synthesis Strategies for this compound
Various catalysts have been explored to enhance the efficiency of the esterification process for producing this compound and related esters. Acid catalysts like sulfuric acid are common in Fischer esterification. evitachem.comtruman.edu In reactions involving acyl chlorides, a base like pyridine often serves as a catalyst and a proton scavenger. libretexts.org
More advanced catalytic systems have also been developed. For instance, triphenylphosphine (B44618) dihalides (Ph₃PBr₂ and Ph₃PI₂) in the presence of N,N-dimethylaminopyridine (DMAP) have been shown to be effective for the esterification of carboxylic acids under mild and neutral conditions, offering good to excellent yields and short reaction times. chem-soc.si Visible light-induced catalysis using a photosensitizer like six hydration terpyridyl ruthenous chloride with K₂CO₃ as a base has also been reported for phenol esterification, presenting a modern approach to ester synthesis under ambient conditions. google.com
Table 1: Comparison of Catalytic Systems for Ester Synthesis
| Catalyst System | Reactants | Conditions | Yield | Reference |
| Sulfuric Acid | 3-Nitrobenzoic acid, Methanol | Reflux, 1 hour | Not specified | truman.edu |
| Pyridine | 4-Nitrobenzoyl chloride, 2-Acetylphenol | Not specified | 65% | psu.edu |
| Ph₃PI₂ / DMAP | 4-Nitrobenzoic acid, n-Butanol | Room Temperature | Excellent | chem-soc.si |
| Ru(tpy)₂(Cl)₂·6H₂O / K₂CO₃ | Thiobenzoic acid, Phenol | Visible light, Room Temp. | High | google.com |
| K₂CO₃ | Pyridin-2-yl 2-methylbenzoate, Phenol | 60°C, 48 hours | 100% (isolated) | rsc.org |
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign and efficient processes. sphinxsai.com This includes the use of alternative energy sources like microwave and ultrasound irradiation to accelerate reactions and improve yields.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.govrsc.org The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. smolecule.com For the synthesis of esters, microwave heating can enhance the rate of esterification. For example, the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines via a one-pot, three-component reaction under microwave irradiation demonstrates the efficiency of this technique, affording good to very good yields in a short time. rsc.org A patent describes a microwave-assisted green synthesis of 1,3-diketones using 2-acetylphenyl benzoate (B1203000) derivatives, highlighting the applicability of this technology in related syntheses. quickcompany.in
Ultrasound-Assisted Synthetic Routes
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. nih.gov This technique can lead to higher yields, shorter reaction times, and milder reaction conditions. nih.govresearchgate.net The synthesis of various heterocyclic compounds and their precursors has been successfully achieved using ultrasound irradiation. sciensage.infonih.govrsc.org For instance, the synthesis of β-diketone ligands and their metal complexes has been reported to give high yields and good purity products under ultrasound irradiation. sciensage.info Lipase-catalyzed esterification reactions have also been shown to be enhanced by ultrasound, providing a green and efficient method for ester synthesis. researchgate.net A study on the ultrasound-assisted synthesis of triazole derivatives reported good yields (65-80%) in a significantly reduced time (39-80 minutes) compared to conventional methods (10-36 hours). nih.gov
Table 2: Comparison of Green Synthesis Methods
| Method | Key Advantages | Example Application | Reference |
| Microwave-Assisted | Rapid heating, shorter reaction times, improved yields | Synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines | rsc.org |
| Ultrasound-Assisted | Increased reaction rates, higher yields, milder conditions | Synthesis of triazole derivatives and β-diketones | nih.govsciensage.info |
Purification Techniques and Yield Enhancement in this compound Production
Purification Techniques
The choice of purification method depends on the nature and quantity of the impurities present in the crude product.
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. mnstate.eduphysicsandmathstutor.com The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For this compound, ethanol (B145695) has been reported as an effective solvent for recrystallization, yielding the purified product with a melting point of 103-104°C. arkat-usa.org
The process involves dissolving the crude this compound in a minimum amount of hot ethanol to form a saturated solution. physicsandmathstutor.com Any insoluble impurities can be removed at this stage by hot filtration. The hot, saturated solution is then allowed to cool slowly, which reduces the solubility of the ester and causes it to crystallize out of the solution, leaving the more soluble impurities behind in the solvent. The purified crystals are then collected by filtration, typically under reduced pressure using a Büchner funnel, and washed with a small amount of cold solvent to remove any residual impurities. physicsandmathstutor.com
The effectiveness of recrystallization is highly dependent on the choice of solvent. A systematic approach to solvent selection can significantly improve the purity and recovery of the final product.
Interactive Data Table: Solvent Screening for Recrystallization of this compound
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Quality | Recovery Yield (%) |
| Ethanol | Low | High | Well-defined needles | 90 |
| Methanol | Moderate | High | Small needles | 85 |
| Isopropanol | Low | Moderate | Large plates | 88 |
| Ethyl Acetate | High | Very High | Oily precipitate | 65 |
| Toluene | Low | Moderate | Powdery | 75 |
| Water | Insoluble | Insoluble | No dissolution | 0 |
This table presents illustrative data based on typical solvent screening experiments for the recrystallization of an organic solid like this compound.
Column Chromatography
For instances where recrystallization does not provide the desired level of purity, or for the separation of compounds with very similar solubility profiles, column chromatography is a more powerful purification technique. evitachem.comrsc.org This method utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase, a solvent or a mixture of solvents, which flows through the column.
The crude this compound is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column. The mobile phase is then passed through the column, and the separation occurs based on the differential adsorption of the compounds onto the stationary phase. Less polar compounds travel down the column faster with the mobile phase, while more polar compounds are retained longer by the polar silica gel.
The polarity of the mobile phase is a critical parameter that is often optimized to achieve efficient separation. A gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity, is commonly employed.
Interactive Data Table: Optimization of Column Chromatography Conditions for this compound Purification
| Stationary Phase | Mobile Phase (Eluent System) | Elution Order | Separation Efficiency |
| Silica Gel | Hexane/Ethyl Acetate (9:1) | 1. Non-polar impurities 2. This compound | Good |
| Silica Gel | Dichloromethane | 1. This compound 2. Polar impurities | Moderate |
| Silica Gel | Toluene/Acetone (95:5) | 1. Non-polar impurities 2. This compound | Excellent |
| Alumina | Hexane/Ethyl Acetate (9:1) | 1. Non-polar impurities 2. This compound | Fair |
This table provides a hypothetical optimization of column chromatography conditions for the purification of this compound.
Yield Enhancement
Maximizing the yield of this compound involves careful control of reaction conditions and minimizing losses during workup and purification.
Optimization of Reaction Conditions
Stoichiometry of Reactants: While the esterification reaction between 2-hydroxyacetophenone and 3-nitrobenzoyl chloride proceeds in a 1:1 molar ratio, using a slight excess of one reactant can drive the reaction to completion. However, this must be balanced with the ease of removal of the excess reactant during purification.
Reaction Temperature and Time: The reaction temperature can significantly influence the reaction rate and the formation of side products. A study on the synthesis of related chromone (B188151) derivatives showed a substantial effect of temperature on the yield of the condensation product. arkat-usa.org Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize the formation of the desired product while minimizing degradation or side reactions. rsc.org
Efficient Workup and Extraction
After the reaction is complete, the workup procedure is crucial for isolating the crude product with minimal loss. This typically involves quenching the reaction, followed by extraction with an organic solvent. The choice of extraction solvent and the number of extractions can impact the recovery of the product.
Minimizing Losses During Purification
Column Chromatography: Careful selection of the eluent system and proper packing of the column can prevent band broadening and ensure a clean separation, thus minimizing the loss of product in mixed fractions.
Reaction Chemistry and Mechanistic Investigations of 2 Acetylphenyl 3 Nitrobenzoate
Hydrolytic Stability and Degradation Pathways
Hydrolysis is a fundamental reaction of esters, leading to the cleavage of the ester bond to yield a carboxylic acid and an alcohol (or phenol). libretexts.org This process can be catalyzed by either acid or base, and the stability of 2-acetylphenyl 3-nitrobenzoate is highly dependent on the pH of its environment. psiberg.comjk-sci.com
The acid-catalyzed hydrolysis of an ester is a reversible reaction, representing the reverse of Fischer esterification. libretexts.orgchemistrysteps.com For this compound, the reaction with water in the presence of a strong acid catalyst would yield 3-nitrobenzoic acid and 2-acetylphenol.
The mechanism commences with the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.commasterorganicchemistry.com This is followed by a nucleophilic attack from a water molecule, leading to the formation of a tetrahedral intermediate. jk-sci.com Subsequent proton transfer and elimination of 2-acetylphenol regenerates the acid catalyst and forms the 3-nitrobenzoic acid product. chemistrysteps.com Due to the reversible nature of this reaction, it typically does not proceed to completion unless a large excess of water is used or one of the products is removed from the reaction mixture. libretexts.org
The presence of the electron-withdrawing nitro group on the acyl portion and the acetyl group on the phenoxy portion is expected to influence the reaction rate. Electron-withdrawing groups can affect the susceptibility of the ester to hydrolysis. semanticscholar.org
Table 1: Products of this compound Hydrolysis
| Hydrolysis Type | Reactants | Products |
|---|---|---|
| Acid-Catalyzed | This compound + H₂O (in excess) | 3-Nitrobenzoic Acid + 2-Acetylphenol |
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that results in a carboxylate salt and an alcohol. libretexts.orgpsiberg.com This process is generally preferred for the complete cleavage of esters. jk-sci.com The reaction of this compound with a strong base, such as sodium hydroxide (B78521), would yield sodium 3-nitrobenzoate and sodium 2-acetylphenoxide. A subsequent acidic workup would be required to obtain the free 3-nitrobenzoic acid and 2-acetylphenol.
The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral alkoxide intermediate. jk-sci.com This is followed by the elimination of the 2-acetylphenoxide leaving group. The final step is a rapid, irreversible acid-base reaction where the newly formed 3-nitrobenzoic acid is deprotonated by the 2-acetylphenoxide or another hydroxide ion, driving the reaction to completion. chemistrysteps.com
The rate of base-catalyzed hydrolysis is significantly influenced by electronic effects. perlego.com Electron-withdrawing substituents facilitate the reaction by increasing the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. psiberg.com Both the 3-nitro and 2-acetyl groups are strongly electron-withdrawing. Kinetic studies of substituted phenyl benzoates have consistently shown that electron-withdrawing groups on either the acyl or the aryl portion of the ester accelerate the rate of alkaline hydrolysis. rsc.orgresearchgate.net Therefore, this compound is expected to hydrolyze rapidly under basic conditions.
Table 2: Expected Influence of Substituents on Base-Catalyzed Hydrolysis Rate
| Substituent Group | Position | Hammett Sigma Constant (σ) | Expected Effect on Rate |
|---|---|---|---|
| 3-Nitro (on benzoyl) | meta | ~ +0.71 | Rate Acceleration |
Note: Hammett constants are typically for meta and para positions. Ortho effects are more complex, involving steric and electronic factors, but the acetyl group's electron-withdrawing nature is expected to increase the hydrolysis rate.
Transesterification Reactions
Transesterification is a process where one ester is converted into another by exchanging the alkoxy or aryloxy moiety with a different one derived from an alcohol or phenol (B47542). masterorganicchemistry.comrsc.org This reaction can be catalyzed by acids or bases. masterorganicchemistry.com
Alcoholysis: In the presence of an alcohol and a catalyst, this compound can undergo alcoholysis to form a new ester and 2-acetylphenol. For example, reacting it with methanol (B129727) under acidic or basic conditions would yield methyl 3-nitrobenzoate. The reaction equilibrium can be shifted toward the products by using the alcohol as the solvent. ucla.edu
Phenolysis: The reaction with a different phenol (phenolysis) is also possible but is generally more challenging than alcoholysis due to the lower nucleophilicity of phenols compared to alcohols. rsc.org Specialized catalytic systems are often required to achieve efficient transesterification with phenols. rsc.orgresearchgate.net
The mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide or phenoxide ion on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the 2-acetylphenoxide leaving group. masterorganicchemistry.com The acid-catalyzed mechanism is analogous to that of acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com
Significant research has been devoted to developing efficient catalysts for the transesterification of aryl esters, which are often less reactive than their alkyl counterparts.
Alkali Metal Catalysts: Simple, inexpensive, and heterogeneous alkali metal carbonates, such as potassium carbonate (K₂CO₃), have been shown to be effective catalysts for the transesterification of aryl esters with phenols. rsc.orgresearchgate.net These catalysts are environmentally friendly and practical for various applications. rsc.org
Acid Catalysts: Heteropoly acids like phosphotungstic acid have been developed as reusable and environmentally benign catalysts for the preparation of aryl benzoates via transesterification. ingentaconnect.com
Lanthanide Catalysts: Lanthanum(III) triflate (La(OTf)₃) has been reported as an exceptionally active catalyst for the methanolysis of both aryl and alkyl esters at ambient temperatures and near-neutral pH. cdnsciencepub.com The active catalytic species is proposed to be a dimethoxy-bridged lanthanum dimer. cdnsciencepub.com
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts for transesterification reactions, effectively mediating the acylation of alcohols with various esters under mild conditions. researchgate.netorganic-chemistry.org
Transition Metal Catalysts: Nickel-based catalysts have been developed for ester transfer reactions between aromatic esters and haloarenes or phenols, proceeding through C-C and C-halogen or C-O bond activation. chemrxiv.org Palladium catalysts have also been used for the carbonylation of aryl chlorides to prepare phenyl esters. organic-chemistry.org
Table 3: Selected Catalysts for Transesterification of Aryl Esters
| Catalyst Type | Example(s) | Reactants | Key Features |
|---|---|---|---|
| Alkali Metal | K₂CO₃ | Aryl esters + Phenols | Heterogeneous, inexpensive, environmentally friendly. rsc.orgresearchgate.net |
| Heteropoly Acid | Phosphotungstic Acid | Aryl esters + Phenols | Reusable, avoids oxidation of phenols. ingentaconnect.com |
| Lanthanide | La(OTf)₃ | Aryl/Alkyl esters + Methanol | Extremely high acceleration at neutral pH and ambient temperature. cdnsciencepub.com |
| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Esters + Alcohols | Metal-free, mild conditions, low catalyst loading. researchgate.netorganic-chemistry.org |
Intramolecular Rearrangement Reactions
Phenolic esters such as this compound are known to undergo intramolecular rearrangement reactions, most notably the Fries rearrangement and its photochemical variant, the photo-Fries rearrangement. wikipedia.org These reactions involve the migration of the acyl group from the phenolic oxygen to a carbon atom on the aromatic ring. byjus.com
The Fries rearrangement is typically catalyzed by Lewis acids (e.g., AlCl₃) and involves heating the phenolic ester. wikipedia.orgjk-sci.com The reaction proceeds via the formation of an acylium carbocation, which then acts as an electrophile in a classic electrophilic aromatic substitution on the phenol ring. wikipedia.orgbyjus.com For this compound, the 3-nitrobenzoyl group would migrate to the ortho or para positions relative to the hydroxyl group that would be formed upon cleavage. This would lead to the formation of substituted hydroxybenzophenones. The reaction conditions, such as temperature and solvent polarity, can influence the ratio of ortho and para products. byjus.comjk-sci.com However, the Fries rearrangement is a type of Friedel-Crafts acylation, and its efficiency can be reduced by the presence of deactivating groups on the aromatic ring. wikipedia.orgbyjus.com Since the 2-acetylphenyl ring contains a deactivating acetyl group, the yields for a thermal Fries rearrangement might be low.
The photo-Fries rearrangement is an alternative that is initiated by UV light. acs.orgthermofisher.com This reaction proceeds through a radical mechanism and can be effective even when deactivating substituents are present on the aromatic ring. wikipedia.org Irradiation of this compound would likely lead to homolytic cleavage of the ester C-O bond, forming a radical pair that recombines within a solvent cage to yield ortho- and para-acyl phenols. wikipedia.org
Table 4: Comparison of Fries and Photo-Fries Rearrangements
| Feature | Fries Rearrangement | Photo-Fries Rearrangement |
|---|---|---|
| Condition | Lewis acid catalyst, heat. wikipedia.orgjk-sci.com | UV light. wikipedia.orgthermofisher.com |
| Mechanism | Electrophilic Aromatic Substitution (Ionic). byjus.com | Radical. wikipedia.org |
| Key Intermediate | Acylium carbocation. byjus.com | Radical pair in solvent cage. wikipedia.org |
| Substituent Effects | Yields are low with deactivating groups. byjus.com | Possible with deactivating groups. wikipedia.org |
| Products | Ortho- and para-hydroxy ketones. wikipedia.org | Ortho- and para-hydroxy ketones. wikipedia.org |
Baker-Venkataraman Rearrangement to 1,3-Diketones
The Baker-Venkataraman rearrangement is a named reaction in organic chemistry that transforms an o-acyloxyacetophenone into a 1,3-diketone through a base-catalyzed intramolecular acyl transfer. wikipedia.orgalfa-chemistry.com this compound, being a 2-acyloxyacetophenone derivative, is an ideal substrate for this rearrangement.
The reaction is initiated by a strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), which deprotonates the α-carbon of the acetyl group to form a resonance-stabilized enolate. organic-chemistry.orgjk-sci.com This enolate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the adjacent ester group. This attack forms a cyclic alkoxide intermediate, which subsequently undergoes ring-opening to yield a more stable phenoxide. An acidic workup then protonates the phenoxide to afford the final product, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)propane-1,3-dione. wikipedia.org
Table 1: Predicted Reaction Parameters for the Baker-Venkataraman Rearrangement of this compound
| Parameter | Predicted Condition/Reagent | Purpose |
| Base | Potassium hydroxide (KOH), Sodium hydride (NaH), Potassium tert-butoxide (KOtBu) | Deprotonation of the α-carbon to the acetyl group |
| Solvent | Anhydrous pyridine (B92270), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF) | To provide a non-protic medium for the reaction |
| Temperature | Room temperature to 50°C | To facilitate the rearrangement without promoting side reactions |
| Workup | Dilute aqueous acid (e.g., HCl, H₂SO₄) | Protonation of the resulting phenoxide |
Subsequent Cyclization Reactions to Chromones and Flavones
The 1,3-diketone, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)propane-1,3-dione, formed from the Baker-Venkataraman rearrangement is a valuable intermediate in the synthesis of heterocyclic compounds, particularly chromones and flavones. wikipedia.orgalfa-chemistry.com These subsequent cyclization reactions are typically acid-catalyzed.
Under acidic conditions, the enol form of the 1,3-diketone undergoes intramolecular cyclization. The hydroxyl group of the phenol attacks one of the carbonyl carbons, followed by dehydration, to form the pyranone ring characteristic of chromones and flavones. The specific product formed depends on which carbonyl group is attacked. In the case of 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)propane-1,3-dione, cyclization involving the carbonyl group adjacent to the 3-nitrophenyl ring would lead to the formation of 2-(3-nitrophenyl)chromen-4-one, a substituted flavone.
Table 2: Predicted Conditions for the Cyclization of 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)propane-1,3-dione
| Reagent | Solvent | Product Class |
| Concentrated Sulfuric Acid (H₂SO₄) | Glacial Acetic Acid | Flavone |
| Hydrochloric Acid (HCl) | Ethanol (B145695) | Flavone |
| p-Toluenesulfonic acid (TsOH) | Toluene | Flavone |
Electrophilic Aromatic Substitution on this compound Scaffolds
The this compound molecule has two aromatic rings that can potentially undergo electrophilic aromatic substitution. The reactivity of each ring is influenced by the attached substituents.
The acetylphenyl ring contains an acetyl group (-COCH₃) and an ester group (-O-CO-R), both of which are deactivating groups. latech.edu Deactivating groups withdraw electron density from the aromatic ring, making it less susceptible to electrophilic attack. wikipedia.orgchemistrysteps.comwikipedia.org The acetyl group is a meta-director, while the ester group, through its oxygen linkage, can be an ortho, para-director, although its deactivating nature is more significant. The combined effect of these groups would likely direct incoming electrophiles to the positions meta to the acetyl group.
The 3-nitrobenzoate ring contains a nitro group (-NO₂) and an ester linkage (-CO-O-R), both of which are strongly deactivating and meta-directing. wikipedia.orgmasterorganicchemistry.com Therefore, electrophilic substitution on this ring would be significantly disfavored and, if it were to occur, would be directed to the 5-position.
Considering the deactivating nature of the substituents on both rings, forcing conditions (e.g., high temperatures, strong acid catalysts) would be required for electrophilic aromatic substitution to proceed.
Nucleophilic Reactions at the Carbonyl and Ester Centers of the Compound
This compound possesses two primary sites for nucleophilic attack: the carbonyl carbon of the acetyl group and the carbonyl carbon of the ester group.
The ester linkage is susceptible to nucleophilic acyl substitution, most notably hydrolysis. Under basic conditions (saponification), a hydroxide ion can attack the ester carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the 2-acetylphenoxide as a leaving group and forming 3-nitrobenzoic acid. Subsequent acidification would protonate the phenoxide to yield 2-hydroxyacetophenone (B1195853). Acid-catalyzed hydrolysis can also occur, initiated by the protonation of the ester carbonyl oxygen.
Table 3: Predicted Products of Hydrolysis of this compound
| Hydrolysis Condition | Nucleophile | Products |
| Basic (e.g., NaOH, H₂O) | OH⁻ | 2-hydroxyacetophenone and 3-nitrobenzoic acid (as salts) |
| Acidic (e.g., H₂SO₄, H₂O) | H₂O | 2-hydroxyacetophenone and 3-nitrobenzoic acid |
The carbonyl carbon of the acetyl group is also electrophilic and can be attacked by strong nucleophiles such as organometallic reagents (e.g., Grignard reagents) or hydride reagents (e.g., sodium borohydride). However, the presence of the ester group complicates these reactions, as esters can also be reduced by strong hydride reagents or react with organometallic reagents. Selective reaction at the acetyl carbonyl would require careful choice of reagents and reaction conditions.
Advanced Spectroscopic and Chromatographic Characterization of 2 Acetylphenyl 3 Nitrobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of 2-Acetylphenyl 3-nitrobenzoate is anticipated to exhibit distinct signals corresponding to the protons of the two aromatic rings and the acetyl group. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituents.
The protons on the 3-nitrobenzoate ring are expected to appear at lower fields due to the strong deshielding effect of the nitro (NO₂) group and the ester functionality. The proton at the C2' position of the 3-nitrobenzoate ring is predicted to be the most deshielded, appearing as a triplet or a narrow multiplet. The protons at C4' and C6' would also be shifted downfield, while the proton at C5' would be at a relatively higher field, likely appearing as a triplet.
For the 2-acetylphenyl ring, the protons will be influenced by the acetyl (COCH₃) group and the ester linkage. The protons on this ring are generally expected to appear in the aromatic region. The methyl protons of the acetyl group will appear as a sharp singlet at a characteristic upfield position, typically around 2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Acetyl Protons (CH₃) | ~2.5 | Singlet (s) |
| Aromatic Protons (H) | 7.2 - 9.0 | Multiplet (m) |
| H-2' (3-nitrobenzoate) | ~8.9 | Triplet (t) |
| H-4' (3-nitrobenzoate) | ~8.5 | Doublet of Doublets (dd) |
| H-6' (3-nitrobenzoate) | ~8.4 | Doublet of Doublets (dd) |
| H-5' (3-nitrobenzoate) | ~7.7 | Triplet (t) |
| Aromatic Protons (2-acetylphenyl) | 7.2 - 7.8 | Multiplet (m) |
Note: The predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.
The carbonyl carbons of the ester and ketone functional groups are expected to resonate at the lowest fields (most downfield), typically in the range of 160-200 ppm. The carbon attached to the nitro group (C3') will also be significantly deshielded. The aromatic carbons will appear in the approximate range of 120-150 ppm. The methyl carbon of the acetyl group will be found at a much higher field (more upfield).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ester Carbonyl (C=O) | ~164 |
| Ketone Carbonyl (C=O) | ~197 |
| C-3' (C-NO₂) | ~148 |
| Aromatic Carbons (C) | 120 - 152 |
| C-1' (3-nitrobenzoate) | ~132 |
| C-2' (3-nitrobenzoate) | ~128 |
| C-4' (3-nitrobenzoate) | ~135 |
| C-5' (3-nitrobenzoate) | ~130 |
| C-6' (3-nitrobenzoate) | ~125 |
| C-1 (2-acetylphenyl) | ~149 |
| C-2 (2-acetylphenyl) | ~130 |
| Other Aromatic Carbons (2-acetylphenyl) | 122 - 134 |
| Acetyl Carbon (CH₃) | ~27 |
Note: The predicted values are based on the analysis of related compounds such as methyl 3-nitrobenzoate and general ¹³C NMR correlation tables. rsc.orgchemicalbook.com Actual experimental values can differ.
Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing unambiguous evidence for the molecular structure. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons on both rings, helping to assign their specific positions. For instance, a cross-peak would be expected between the H-4' and H-5' protons, as well as between H-5' and H-6' on the 3-nitrobenzoate ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond C-H correlation). scribd.com HSQC is invaluable for assigning the signals in the ¹³C NMR spectrum. For example, the signal for the methyl protons in the ¹H NMR spectrum would show a cross-peak with the methyl carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, the methyl protons of the acetyl group would show a correlation to the ketone carbonyl carbon. Furthermore, a key correlation would be expected between a proton on the 2-acetylphenyl ring (likely H-6) and the ester carbonyl carbon, confirming the connectivity of the two main structural units.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The most prominent peaks would be due to the stretching vibrations of the carbonyl groups and the nitro group.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Ester Carbonyl (C=O) | Stretching | ~1735 - 1715 |
| Ketone Carbonyl (C=O) | Stretching | ~1685 - 1665 |
| Nitro Group (NO₂) | Asymmetric Stretching | ~1550 - 1500 |
| Nitro Group (NO₂) | Symmetric Stretching | ~1360 - 1300 |
| Aromatic C-H | Stretching | ~3100 - 3000 |
| Aromatic C=C | Stretching | ~1600 - 1450 |
| C-O (Ester) | Stretching | ~1300 - 1100 |
Note: Predicted values are based on standard infrared correlation charts and data from similar aromatic esters and ketones. researchgate.net
The presence of two distinct carbonyl absorption bands would confirm the existence of both the ester and ketone functionalities. The strong absorptions corresponding to the nitro group are also a key diagnostic feature.
Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be a strong band. The aromatic ring vibrations, particularly the ring breathing modes, will also be prominent. The carbonyl stretching vibrations, while also present, may be weaker compared to the FT-IR spectrum.
Table 4: Predicted Raman Shifts for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
| Nitro Group (NO₂) | Symmetric Stretching | ~1350 |
| Aromatic Ring | Ring Breathing/Stretching | ~1600, ~1000 |
| Carbonyl Groups (C=O) | Stretching | ~1730, ~1680 |
| C-H Aromatic | Stretching | ~3080 |
Note: Predicted values are based on general principles of Raman spectroscopy and data for related compounds. guidechem.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
For comparison, HRMS data for the related compound 2-Acetylphenyl-4-nitrobenzoate has been reported, showing a calculated m/z for [M+H]⁺ of 286.0710 and a found value of 286.0708, demonstrating the level of accuracy achievable with this technique scielo.br. Another related compound, 2-methyl-3-(4-nitrobenzoyl)-4H-chromen-4-one, with the formula C₁₇H₁₁NO₅, had a calculated m/z for [M+H]⁺ of 310.0710 and a found value of 310.0708 scielo.br.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₁NO₅ |
| Monoisotopic Mass | 285.06372245 Da |
| Molecular Weight | 285.25 g/mol |
This table presents theoretical values calculated based on the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) Coupling for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates components of a mixture and then provides mass spectra for each component, allowing for purity assessment and structural identification.
Specific GC-MS data for this compound is not detailed in the available literature. However, analysis of the isomeric compound, 4-Acetylphenyl 3-nitrobenzoate, by GC-MS provides insight into the expected fragmentation patterns nih.gov. The mass spectrum of an ester like this compound would be expected to show characteristic fragmentation. The molecular ion peak (M⁺) would be observed at m/z 285. The fragmentation would likely involve cleavage of the ester bond.
Common fragmentation patterns for esters include the loss of the alkoxy group ([-O-C₆H₄-COCH₃]) to give the acylium ion ([M-135]⁺), and the loss of the acyloxy group ([-O-CO-C₆H₄-NO₂]) to give the phenoxy cation ([M-166]⁺). For nitroaromatic compounds, characteristic losses of NO₂ (46 Da) and NO (30 Da) are also common fragmentation pathways youtube.com.
Table 2: Predicted Major Mass Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 285 | [M]⁺ (Molecular ion) |
| 150 | [C₇H₅NO₃]⁺ (3-nitrobenzoyl cation) |
| 135 | [C₈H₇O₂]⁺ (2-acetylphenoxide cation) |
| 121 | [C₈H₉O]⁺ (2-acetylphenyl cation) |
| 120 | [C₇H₄O₂]⁺ (from 3-nitrobenzoyl cation) |
| 104 | [C₇H₄O]⁺ (from 3-nitrobenzoyl cation) |
| 92 | [C₆H₄O]⁺ (from rearrangement and fragmentation) |
| 76 | [C₆H₄]⁺ (benzyne cation) |
This table is based on general fragmentation patterns of aromatic esters and nitro compounds and is predictive in nature.
Electronic Spectroscopy
Electronic spectroscopy, encompassing UV-Visible and fluorescence techniques, provides information about the electronic structure and transitions within a molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. The absorption spectrum of this compound is expected to be a composite of the electronic transitions originating from the substituted benzoyl and phenyl chromophores.
For many substituted phenyl benzoates, absorption bands are observed in the 230 nm region cdnsciencepub.com. The electronic transitions responsible for the absorption in this compound would primarily be π → π* transitions associated with the aromatic rings and the carbonyl group, as well as n → π* transitions associated with the carbonyl and nitro groups. The conjugation between the aromatic rings and the ester group allows for delocalization of π electrons, which lowers the energy gap for electronic transitions and results in absorption at longer wavelengths libretexts.org.
While a specific UV-Vis spectrum for this compound is not available in the cited literature, a study on related photosensitive chromone (B188151) derivatives, which are synthesized from precursors like this compound, indicates that these types of molecules are photoactive, implying significant UV absorption arkat-usa.org.
Fluorescence Spectroscopy of this compound and its Derivatives
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This phenomenon occurs when a molecule in an excited electronic state returns to the ground state by emitting a photon.
There is no specific information available in the reviewed literature regarding the fluorescence properties of this compound itself. However, a study on chromone derivatives synthesized from this compound reports that the resulting photoproducts exhibit fluorescence arkat-usa.org. For instance, after UV irradiation, certain thienyl-substituted compounds derived from similar precursors show fluorescence with an excitation wavelength of 440 nm arkat-usa.org. This suggests that while this compound may not be strongly fluorescent, its derivatives can be. The presence of the nitro group, which is a known fluorescence quencher, may suppress any intrinsic fluorescence in the parent molecule.
Crystallographic Analysis and Solid State Properties of 2 Acetylphenyl 3 Nitrobenzoate
Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice, providing data on bond lengths, angles, and molecular conformation. However, a thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature yielded no publicly available SC-XRD studies for 2-Acetylphenyl 3-nitrobenzoate. nih.gov Consequently, detailed experimental data required to populate the following subsections are not available.
Without SC-XRD data, the specific molecular conformation, including bond lengths, bond angles, and the critical dihedral angle between the acetylphenyl and nitrobenzoate rings of this compound, has not been experimentally determined or reported. For comparison, studies on the related isomers, 2-acetylphenyl 4-nitrobenzoate (B1230335) and 2-acetylphenyl 2-nitrobenzoate (B253500), show that the position of the nitro group significantly influences the molecular conformation, resulting in vastly different dihedral angles between the aromatic rings (84.80 (4)° for the 4-nitro isomer versus 6.12 (7)° for the 2-nitro isomer). iucr.orgresearchgate.net This highlights the necessity of specific experimental data for the 3-nitro isomer, as its conformation cannot be inferred from its isomers.
A detailed analysis of intermolecular interactions, such as hydrogen bonds and π-π stacking, is contingent on solved crystal structure data. As no such data has been published for this compound, a quantitative description of these crucial interactions that govern the crystal's supramolecular architecture is not possible.
The arrangement of molecules within the crystal lattice and the corresponding lattice energy for this compound have not been reported. Computational studies on its isomers have shown that while molecular energies can differ, the crystal lattice energies can be nearly equal, though this is highly dependent on the specific packing arrangement adopted by the molecule. iucr.orgresearchgate.net
Polymorphism and Co-crystallization Studies of this compound Isomers
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. There are no published studies reporting the existence of polymorphs or any co-crystallization experiments involving this compound. Research on related compounds indicates that polymorphism can be a feature of this class of molecules, but specific investigations into the 3-nitro isomer are absent from the literature. nih.govre3data.org
Thermal Behavior in the Solid State, Excluding Decomposition Data
The thermal behavior of a compound provides key information about its solid-state properties, such as melting point and phase transitions. The only available thermal data for this compound is its melting point, which was reported following its synthesis. No further thermal analysis, such as by Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), has been documented.
Table 1: Thermal Properties of this compound
| Property | Value | Reference |
| Melting Point | 103-104 °C | researchgate.net |
This value was obtained from the product of a synthesis aimed at producing chromone (B188151) derivatives. researchgate.net
Computational Chemistry and Theoretical Investigations of 2 Acetylphenyl 3 Nitrobenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and reactivity of molecules. DFT calculations for isomers of 2-Acetylphenyl 3-nitrobenzoate, specifically the ortho- and para-nitro substituted isomers (2-acetylphenyl 2-nitrobenzoate (B253500) and 2-acetylphenyl 4-nitrobenzoate), have been performed and provide a framework for understanding the meta-substituted compound. researchgate.netresearchgate.netresearchgate.net
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For the isomers of this compound, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to optimize the molecular geometries, starting from experimental crystal structure data. researchgate.netresearchgate.net
A critical aspect of the conformation of these molecules is the dihedral angle between the two aromatic rings. In the case of the isomers, the position of the nitro group significantly influences this angle. For the para-isomer (2-acetylphenyl 4-nitrobenzoate), the dihedral angle between the phenyl rings is calculated to be 87.03°, indicating the rings are nearly perpendicular. researchgate.net In contrast, for the ortho-isomer (2-acetylphenyl 2-nitrobenzoate), this angle is much smaller, calculated at 21.04°, suggesting a more coplanar arrangement, likely due to steric hindrance from the ortho-nitro group. researchgate.net For this compound, the meta-position of the nitro group would likely result in a dihedral angle intermediate between the ortho and para isomers.
The conformational energy landscape can be explored by systematically rotating key bonds, such as the C-O ester bond and the C-C bond connecting the acetyl group, and calculating the energy at each step. This allows for the identification of rotational barriers and stable conformers. A study on methyl 3-nitrobenzoate, a related compound, identified two stable conformers resulting from rotation around the C(ar)–C(carbonyl) bond. researchgate.net A similar analysis for this compound would reveal its preferred spatial arrangement and conformational flexibility.
Table 1: Comparison of Calculated Conformational Characteristics for Isomers of this compound. This table presents data for the ortho- and para-isomers as a reference for the type of information obtained from DFT calculations. Data for the meta-isomer (this compound) is not available in the cited literature.
| Conformational Parameter | 2-Acetylphenyl 4-nitrobenzoate (B1230335) (para-isomer) - DFT | 2-Acetylphenyl 2-nitrobenzoate (ortho-isomer) - DFT |
| Dihedral Angle Ar/Ar (°) | 87.03 | 21.04 |
| Torsion Angle C5–C6–C15–C13 (°) | 6.03 | 10.18 |
| Torsion Angle C12–C7–C14–O1 (°) | 172.87 | 65.72 |
| Source: Bogdanov et al., 2020. researchgate.net |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. diva-portal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive.
For this compound, a DFT calculation would provide the energies of the HOMO and LUMO and the distribution of electron density within these orbitals. The electron-withdrawing nitro group and acetyl group would be expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO would likely be distributed over the electron-rich phenyl rings.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound. This table is illustrative and does not represent actual calculated data, which is not available in the reviewed literature. It demonstrates the typical parameters obtained from an FMO analysis.
| Parameter | Energy (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -3.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This correlation helps in the assignment of vibrational modes to specific functional groups and motions within the molecule. nih.gov
For a molecule like this compound, key vibrational modes would include the C=O stretching of the acetyl and ester groups, the asymmetric and symmetric stretching of the NO₂ group, and various C-H and C-C stretching and bending modes of the aromatic rings. Theoretical studies on related molecules, such as methyl 3-nitrobenzoate, have shown good agreement between calculated and experimental vibrational spectra after applying a scaling factor to the computed frequencies to account for anharmonicity and other theoretical approximations. researchgate.net
Table 3: Hypothetical Correlation of Predicted and Experimental Vibrational Frequencies for this compound. This table is for illustrative purposes to show how theoretical and experimental data are compared. Specific data for the title compound is not available.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| C=O Stretch (Acetyl) | 1690 | 1685 |
| C=O Stretch (Ester) | 1735 | 1730 |
| NO₂ Asymmetric Stretch | 1530 | 1525 |
| NO₂ Symmetric Stretch | 1350 | 1345 |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects on this compound
While DFT calculations provide information on static molecules, Molecular Dynamics (MD) simulations can model the behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent. nrel.govaps.org
An MD simulation for this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol (B145695), or chloroform) and calculating the forces between all atoms over a series of small time steps. This would generate a trajectory of the molecule's motion, revealing how it tumbles, vibrates, and changes conformation in solution. europa.eu
Such simulations would be particularly useful for understanding:
Conformational Dynamics: How the dihedral angles and other structural parameters fluctuate over time.
Solvent Effects: How solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's conformation and properties. researchgate.net
Hydrogen Bonding: The potential for hydrogen bond formation between the molecule's oxygen atoms and protic solvents.
To date, no specific molecular dynamics simulation studies have been published for this compound.
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues of this compound
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. researchgate.net A QSPR model is a mathematical equation that correlates calculated molecular descriptors (numerical representations of molecular structure) with an experimentally measured property.
For analogues of this compound, a QSPR model could be developed to predict various properties, such as boiling point, solubility, or a specific type of reactivity. This would involve:
Compiling a dataset of related nitrobenzoate esters with known experimental values for the property of interest.
Calculating a wide range of molecular descriptors for each compound in the dataset.
Using statistical methods, such as multiple linear regression, to develop a model that best correlates the descriptors with the property. core.ac.uk
Validating the model to ensure its predictive power.
No specific QSPR models for analogues of this compound were identified in the reviewed literature. However, QSPR studies have been conducted for nitroaromatic compounds to predict properties like thermal stability. researchgate.netkoreascience.kr
Prediction of Non-linear Optical (NLO) Properties
Molecules with large conjugated π-electron systems and significant charge separation, often achieved with electron-donating and electron-withdrawing groups, can exhibit non-linear optical (NLO) properties. These materials have applications in technologies like optical switching and frequency conversion. springernature.com The nitro group is a strong electron-withdrawing group, and when combined with a π-system, it can lead to significant NLO responses.
Computational methods, particularly DFT, can be used to predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β, γ). researchgate.net The first hyperpolarizability (β) is a measure of the second-order NLO response. Theoretical studies on nitroaromatic compounds and esters have shown that computational screening can effectively identify promising NLO candidates. diva-portal.org
A computational investigation of this compound would involve calculating these NLO parameters. The presence of the nitro group and the conjugated system suggests that it may possess NLO properties, although no specific theoretical predictions for this compound have been published.
First Hyperpolarizability (β) Calculations
The first hyperpolarizability (β) is a measure of the second-order nonlinear optical response of a molecule. A high β value is a key indicator of a material's potential for applications such as second-harmonic generation (SHG). The calculation of β is typically performed using quantum chemical methods, such as Density Functional Theory (DFT). These calculations involve determining the change in the dipole moment of a molecule under an applied electric field.
In the case of this compound, the nitro group on the benzoate (B1203000) ring acts as an acceptor, while the acetylphenyl group's role as a donor or part of the π-bridge would be a central point of any theoretical investigation. The specific meta substitution on the benzoate ring is known to influence the charge distribution and molecular symmetry, which are critical determinants of the first hyperpolarizability.
Table 1: Hypothetical Data Table for First Hyperpolarizability (β) of this compound
Since no experimental or calculated data is available, the following table is a hypothetical representation of what might be presented in a computational study. The values are for illustrative purposes only and are not based on actual research.
| Computational Method | Basis Set | β_total (a.u.) | β_x (a.u.) | β_y (a.u.) | β_z (a.u.) |
| DFT/B3LYP | 6-311++G(d,p) | Data not available | Data not available | Data not available | Data not available |
| DFT/CAM-B3LYP | 6-311++G(d,p) | Data not available | Data not available | Data not available | Data not available |
| MP2 | cc-pVDZ | Data not available | Data not available | Data not available | Data not available |
Second Hyperpolarizability (γ) Calculations
The second hyperpolarizability (γ) describes the third-order nonlinear optical response of a molecule. Materials with large γ values are of interest for applications such as third-harmonic generation, optical switching, and two-photon absorption. The calculation of γ is more computationally demanding than that of β and is highly sensitive to the chosen theoretical method and basis set.
As with the first hyperpolarizability, there is a notable absence of published research detailing the second hyperpolarizability of this compound. Theoretical studies on similar molecules indicate that factors such as the length of the π-conjugated system, the strength of donor and acceptor groups, and molecular planarity play significant roles in determining the magnitude of γ.
Table 2: Hypothetical Data Table for Second Hyperpolarizability (γ) of this compound
This table is a hypothetical representation to illustrate how data on the second hyperpolarizability might be structured in a research paper. The values are purely illustrative due to the lack of available data.
| Computational Method | Basis Set | γ_total (a.u.) | γ_xxxx (a.u.) | γ_yyyy (a.u.) | γ_zzzz (a.u.) |
| TDHF | 6-311++G(d,p) | Data not available | Data not available | Data not available | Data not available |
| CCSD | aug-cc-pVDZ | Data not available | Data not available | Data not available | Data not available |
| DFT/LC-wPBE | 6-311++G(d,p) | Data not available | Data not available | Data not available | Data not available |
Synthesis and Characterization of 2 Acetylphenyl 3 Nitrobenzoate Derivatives and Analogues
Structural Modifications on the Acetylphenyl Moiety
The 2-acetylphenyl portion of the molecule can be chemically altered to introduce new functional groups and structural features. These modifications can range from simple substitutions to more complex derivatizations involving the acetyl group or the phenyl ring.
One example of such modification is the synthesis of N–((2–acetylphenyl)carbamothioyl)benzamide. uokerbala.edu.iq In this derivative, the core acetylphenyl structure is maintained but is further functionalized. Another explored modification involves altering the position of the acetyl group, as seen in the synthesis of N-(3-acetylphenyl)-6-nitrobenzo- iucr.orgbham.ac.uk-dioxole-5-carboxamide (ADC). nih.gov This change from an ortho-acetyl group to a meta-acetyl group, combined with modifications to the benzoate (B1203000) ring, demonstrates the potential for isomeric diversity.
More complex structural changes include the incorporation of the acetylphenyl unit into larger ring systems. For instance, 2-(4-acetylphenyl)isoindoline-1,3-dione has been synthesized from phthalic anhydride (B1165640) and 4-aminoacetophenone, showcasing a significant structural diversification where the phenyl group of the original ester is replaced by a phthalimide (B116566) group. amazonaws.com
| Compound Name | Modification on Acetylphenyl Moiety | Reference |
|---|---|---|
| N–((2–Acetylphenyl)carbamothioyl)benzamide | Functionalization to a carbamothioylbenzamide derivative | uokerbala.edu.iq |
| N-(3-acetylphenyl)-6-nitrobenzo- iucr.orgbham.ac.uk-dioxole-5-carboxamide | Isomeric change to a 3-acetylphenyl group | nih.gov |
| 2-(4-acetylphenyl)isoindoline-1,3-dione | Incorporation into a phthalimide structure | amazonaws.com |
Substituent Effects on the Nitrobenzoate Moiety (e.g., ortho- and para-nitro isomers)
The position of the nitro group on the benzoate ring has a profound impact on the three-dimensional structure of the molecule. A comparative study of 2-acetylphenyl 2-nitrobenzoate (B253500) (ortho-isomer) and 2-acetylphenyl 4-nitrobenzoate (B1230335) (para-isomer) reveals significant conformational differences driven by steric and electronic effects. iucr.orgresearchgate.netiucr.orgnih.gov
Crystallographic and Density Functional Theory (DFT) calculations show that the placement of the nitro substituent dictates the dihedral angle between the two aromatic rings. iucr.orgiucr.org In the para-isomer, the two phenyl rings are nearly perpendicular, with a dihedral angle of approximately 84.8°. iucr.orgnih.gov Conversely, the ortho-isomer is almost co-planar, exhibiting a dihedral angle of just 6.1°. iucr.orgnih.gov This stark difference in molecular shape is attributed to the steric hindrance from the ortho-positioned nitro group. iucr.org
Computationally, the ortho-isomer is found to have a higher molecular energy, a direct consequence of the steric stress induced by the nitro group's proximity to the ester linkage. iucr.orgnih.gov Despite this, the crystal lattice energies for both isomers are nearly identical. iucr.orgnih.gov In both isomers, the nitro groups lie in the plane of their respective phenyl rings, while the acetyl groups are slightly twisted out of plane. iucr.org These isomers have been utilized as starting materials in the Baker–Venkataraman rearrangement to produce 1,3-diketones, which are valuable precursors for synthesizing substituted nitroflavones. iucr.org
| Parameter | 2-Acetylphenyl 2-nitrobenzoate (ortho-isomer) | 2-Acetylphenyl 4-nitrobenzoate (para-isomer) | Reference |
|---|---|---|---|
| Systematic Name | 2'-(2-nitrobenzoyloxy)acetophenone | 2'-(4-nitrobenzoyloxy)acetophenone | iucr.orgresearchgate.net |
| Molecular Formula | C₁₅H₁₁NO₅ | C₁₅H₁₁NO₅ | iucr.orgresearchgate.net |
| Dihedral Angle Between Phenyl Rings | 6.12 (7)° | 84.80 (4)° | iucr.orgnih.gov |
| Molecular Energy | Higher energy due to steric stress | Lower energy | iucr.orgnih.gov |
| Crystal Lattice Energy | Almost equal to para-isomer | Almost equal to ortho-isomer | iucr.org |
Heterocyclic Annulation and Scaffold Diversification Strategies
The 2-acetylphenyl benzoate framework serves as a valuable starting point for the synthesis of diverse heterocyclic structures through annulation reactions and scaffold diversification. These strategies are central to diversity-oriented synthesis, which aims to create libraries of structurally varied molecules. bham.ac.uk
A primary application of 2-acetylphenyl nitrobenzoate isomers is in the Baker-Venkataraman rearrangement, which transforms them into 1-(2-hydroxyphenyl)-3-(nitrophenyl)propan-1,3-diones. iucr.org These 1,3-diketone intermediates are then cyclized to form substituted nitroflavones, a class of heterocyclic compounds with potential pharmaceutical applications. iucr.org
Beyond flavones, derivatives of the acetylphenyl moiety are employed in various other cyclization reactions. For example, a copper-catalyzed oxidative intramolecular cyclization of N-(2-acetylphenyl)picolinamide has been developed to synthesize 2-hydroxy-indolin-3-ones, which are core structures in many biologically active molecules. researchgate.net Similarly, compounds featuring a 4-acetylphenyl group are used as precursors for building complex heterocyclic systems like imidazo[2,1-b]thiazole (B1210989) derivatives. chemmethod.com
Scaffold hopping is another advanced strategy where a part of the molecule, such as the nitrobenzene (B124822) ring, is replaced with a heterocycle to create novel chemical entities with potentially improved properties. nih.govchimia.ch This approach allows for the exploration of new chemical space while retaining key pharmacophoric features. The goal is to generate collections of small molecules based on distinct chemical scaffolds, thereby increasing shape and functional diversity. chimia.chresearchgate.net
Chemical Applications and Advanced Materials Potential of 2 Acetylphenyl 3 Nitrobenzoate
Role as a Key Synthetic Intermediate for Complex Organic Molecules
The primary significance of 2-acetylphenyl esters in organic synthesis lies in their ability to undergo the Baker-Venkataraman rearrangement, a base-catalyzed intramolecular acyl transfer reaction that converts an o-acyloxyacetophenone into a 1,3-diketone. This rearrangement is a cornerstone in the synthesis of various heterocyclic compounds and serves as a pathway to complex metal-organic structures.
Precursor to Flavones and Related Heterocycles
2-Acetylphenyl 3-nitrobenzoate is a valuable precursor for the synthesis of nitro-substituted flavones and related heterocyclic systems. The synthesis proceeds through a two-step sequence involving the Baker-Venkataraman rearrangement followed by an acid-catalyzed cyclodehydration.
The mechanism begins with the abstraction of the α-hydrogen of the acetyl group by a base (e.g., potassium hydroxide (B78521) in pyridine), forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to a cyclic alkoxide intermediate. Subsequent ring-opening yields a more stable phenolate, which upon acidic workup gives the 1,3-diketone, specifically 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)propane-1,3-dione. wikipedia.orgambeed.comorganic-chemistry.org This diketone is a crucial intermediate that can then be cyclized under acidic conditions to form the corresponding flavone.
The general transformation is outlined below:
Baker-Venkataraman Rearrangement: this compound, in the presence of a base, rearranges to form 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)propane-1,3-dione. Studies on related 2-acetylphenyl benzoates have explored the kinetics and mechanism of this rearrangement in detail. rsc.orgresearchgate.net
Cyclodehydration: The resulting 1,3-diketone undergoes acid-catalyzed cyclization to yield a nitro-substituted flavone.
This synthetic route is highly versatile and has been employed to produce a wide array of substituted flavones, which are of interest for their biological activities. wikipedia.orgderpharmachemica.comscispace.com
Building Block for Metal Ligands and Chelates
The 1,3-diketone product obtained from the Baker-Venkataraman rearrangement of this compound is an excellent bidentate ligand for coordinating with a variety of metal ions. The keto-enol tautomerism of the 1,3-diketone allows for the deprotonation of the enolic hydroxyl group and coordination of both oxygen atoms to a metal center, forming stable six-membered chelate rings. rasayanjournal.co.inasianpubs.orgijrte.org
The synthesis of these metal complexes typically involves the reaction of the 1,3-diketone with a metal salt in a suitable solvent. sciensage.info A range of transition metal complexes with ligands derived from similar 1,3-diketones have been synthesized and characterized. These complexes often exhibit interesting magnetic and spectral properties. For instance, studies on related systems have reported the formation of paramagnetic complexes with Mn(II), Fe(III), Co(II), Ni(II), and Cu(II). rasayanjournal.co.inasianpubs.org The molar conductance measurements of these complexes in solvents like DMF often indicate their non-electrolytic nature. rasayanjournal.co.insciensage.info
The resulting metal chelates have potential applications in catalysis, materials science, and as antimicrobial agents. derpharmachemica.comasianpubs.org The specific properties of the metal complex, such as its geometry and stability, are influenced by the nature of the metal ion and the substituents on the ligand.
Applications in Organic Electronic and Photonic Materials
The electronic properties of this compound, particularly the presence of the electron-withdrawing nitro group and the conjugated π-system, make it and its derivatives interesting candidates for applications in organic electronics and photonics.
Components in Electroluminescent Devices
While direct studies on this compound in electroluminescent devices are not widely reported, related compounds have shown promise. The 1,3-diketone metal complexes derived from it are particularly relevant. Metal β-diketonate complexes are known for their use as emissive materials in organic light-emitting diodes (OLEDs). derpharmachemica.comsciensage.info These materials can exhibit strong luminescence with high quantum yields. The color of the emission can be tuned by the choice of both the metal ion and the substituents on the ligand. researchgate.net
Furthermore, π-conjugated systems based on structures similar to this compound derivatives are investigated for their potential in OLEDs, often as hole-transporting or emissive layer components. researchgate.netgoogle.com
Exploration as Plastic Crystals
Recent research has identified halogen- and nitro-substituted phenyl benzoates as a class of materials that can exhibit plastic crystal behavior. iucr.orgiucr.org Plastic crystals are solids with long-range positional order but rotational disorder, which gives them unique properties such as low melting entropy and mechanical plasticity.
A detailed study of the ortho- and para-nitro isomers of 2-acetylphenyl benzoate (B1203000) (2-acetylphenyl 2-nitrobenzoate (B253500) and 2-acetylphenyl 4-nitrobenzoate) provides insight into the potential of the meta-isomer. iucr.orgiucr.orgresearchgate.net The study revealed significant differences in the molecular conformations of the 2- and 4-nitro isomers, which influences their crystal packing. It is plausible that this compound could also exhibit interesting solid-state properties, potentially including a plastic crystalline phase, due to the presence of the flexible ester linkage and the polar nitro group.
Materials for Non-linear Optics
Organic molecules with donor-acceptor structures and extended π-conjugation are known to exhibit significant non-linear optical (NLO) properties. The nitro group is a strong electron acceptor, and when part of a conjugated system, it can lead to a large second-order (β) or third-order (χ⁽³⁾) hyperpolarizability. nih.govresearchgate.netwashington.edu
Numerous studies have demonstrated the NLO properties of materials containing nitrobenzoate moieties. nih.govscilit.comresearchgate.netdntb.gov.ua For instance, L-arginine p-nitrobenzoate and ethyl 2-[(E)-4-(dimethylamino)benzylidenehydrazino]-5-nitrobenzoate have been shown to be promising candidates for NLO applications. nih.govresearchgate.net The third-order NLO properties of such materials are often investigated using the Z-scan technique. researchgate.netresearchgate.net
Given these precedents, this compound and its derivatives are worthy of investigation for their NLO properties. The combination of the nitro group and the aromatic rings provides the necessary electronic asymmetry and polarizability for potential applications in frequency conversion, optical switching, and optical limiting. researchgate.net
Q & A
Q. What synthetic methodologies are recommended for preparing 2-acetylphenyl 3-nitrobenzoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of aryl nitrobenzoate esters typically involves electrophilic aromatic substitution or esterification. For example, nitration of 2-acetylphenyl benzoate under controlled conditions (e.g., using nitric acid in sulfuric acid) can yield the nitro-substituted product. Key parameters include:
- Temperature control : Cooling during nitration (e.g., ice bath) minimizes side reactions like over-nitration .
- Stoichiometry : Excess sulfuric acid acts as a catalyst and proton source; insufficient acid (e.g., <1.0 mL in small-scale reactions) may result in unreacted starting material, as observed in methyl 3-nitrobenzoate synthesis .
- Workup : Precipitation in ice-water followed by recrystallization (e.g., methanol) improves purity. Yields ~50–60% are typical for analogous esters .
Q. How can researchers optimize purification of this compound to ensure high purity?
Methodological Answer:
- Recrystallization : Use solvents like methanol or ethanol, which selectively dissolve impurities while leaving the product crystalline. For example, methyl 3-nitrobenzoate purification via Craig tube recrystallization increased purity from a TLC mixture (Rf = 0.35, single spot post-recrystallization) .
- Chromatographic validation : Thin-layer chromatography (TLC) with 8:2 hexane/ethyl acetate can monitor reaction progress and confirm purity .
- Melting point analysis : A sharp melting range (e.g., 75–77°C for methyl 3-nitrobenzoate) indicates purity; deviations suggest impurities requiring further recrystallization .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR spectroscopy : Confirm ester (C=O stretch ~1725 cm⁻¹) and nitro groups (asymmetric/symmetric NO₂ stretches ~1530 and 1350 cm⁻¹) .
- ¹H NMR : The acetyl group (δ ~2.6 ppm, singlet) and aromatic protons (split due to nitro and ester substituents) provide structural confirmation. For methyl 3-nitrobenzoate, the lack of symmetry results in distinct splitting patterns .
- TLC : Use silica gel with nonpolar eluents (e.g., hexane/ethyl acetate) to verify purity and monitor reaction progression .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in spectral data for this compound?
Methodological Answer: Density Functional Theory (DFT) calculations can predict vibrational frequencies (IR) and NMR chemical shifts, aiding in assignments where experimental data is ambiguous. For example:
- IR discrepancies : Compare computed vs. experimental C=O and NO₂ stretches to identify misassignments or conformational effects .
- NMR splitting patterns : Simulate coupling constants to distinguish between para/meta substituent effects, as seen in methyl 3-nitrobenzoate’s asymmetric splitting .
- HOMO-LUMO analysis : Assess electronic transitions to explain UV-Vis absorption anomalies .
Q. What crystallographic strategies are effective for determining the crystal structure of this compound?
Methodological Answer:
- Data collection : Use high-resolution X-ray diffraction (XRD) with Cu-Kα radiation.
- Structure refinement : Employ SHELX software (e.g., SHELXL for small-molecule refinement) to model thermal parameters and resolve disorder. SHELX’s robustness in handling twinned data or high-resolution datasets makes it ideal for nitro-containing aromatics .
- Validation : Check R-factors (<5%) and residual electron density maps to confirm accuracy. For example, SHELXPRO interfaces with macromolecular refinement tools if co-crystallization with proteins is attempted .
Q. How can researchers analyze mechanistic pathways in the nitration of 2-acetylphenyl benzoate?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify intermediates.
- Isotopic labeling : Use ¹⁵N-nitric acid to trace nitro group incorporation .
- Computational modeling : Simulate transition states (e.g., Gaussian 09) to evaluate activation energies for meta vs. para nitration. The acetyl group’s electron-withdrawing effect directs nitration to the meta position, but steric effects may alter regioselectivity .
Q. How should researchers address low yields or inconsistent melting points in this compound synthesis?
Methodological Answer:
- Troubleshooting :
- Low yield : Increase sulfuric acid concentration to ensure complete protonation of the nitronium ion .
- Broad melting range : Repeat recrystallization with gradient cooling or switch solvents (e.g., ethyl acetate/hexane).
- TLC anomalies : Re-examine stoichiometry; residual starting material suggests incomplete reaction .
- Contradiction analysis : Cross-validate with alternative techniques (e.g., HPLC vs. TLC) to rule out co-eluting impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
